molecular formula C11H7NO4 B095724 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-04-4

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No. B095724
CAS RN: 17057-04-4
M. Wt: 217.18 g/mol
InChI Key: LKUOJDGRNKVVFF-UHFFFAOYSA-N
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Description

The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a derivative of pyrrole, a five-membered heterocyclic compound, which has been functionalized with a benzoic acid moiety. This compound is of interest due to its potential applications in the synthesis of various organic compounds and its biological activity .

Synthesis Analysis

The synthesis of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been reported, where the acid reacts with different organotin moieties such as methyl-, n-butyl-, phenyl-, benzyl-, and octyl-tin. The synthesis involves the formation of these complexes and their characterization through spectral studies and elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The pyrrole ring in this compound is substituted at the 2,5-positions with two keto groups (dioxo) and at the N-1 position with a benzoic acid group. This structure is likely to influence the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The compound's reactivity has been explored through its ability to form complexes with organotin(IV) ions. These complexes have been studied for their potential biological applications, indicating that the compound can participate in coordination chemistry to form stable complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound and its organotin(IV) complexes have been deduced from both solid and solution studies. The geometry around the tin atom in the complexes has been a particular focus, which is important for understanding the compound's reactivity and potential applications. Additionally, the compound's biological activity has been assessed through toxicity tests against different bacteria and fungi, and LD50 data has been calculated using the Brine Shrimp method .

Scientific Research Applications

  • Synthesis and Biological Applications of Organotin(IV) Complexes : This study by Shahid et al. (2005) discusses the synthesis of complexes of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with different organotin compounds, analyzing their structural and spectral characteristics. The synthesized complexes were evaluated for their toxicity against various bacteria and fungi, and their LD50 data were calculated using the Brine Shrimp method (Shahid et al., 2005).

  • Derivatives for Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived compounds, evaluating their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising antibacterial and antitubercular activities (Joshi et al., 2008).

  • Development of a Heterobifunctional Coupling Agent : Reddy et al. (2005) developed an efficient synthesis of a heterobifunctional coupling agent, crucial for the chemoselective conjugation of proteins and enzymes, starting from this compound. This method provides a high-purity coupling agent suitable for synthesizing other analogous agents (Reddy et al., 2005).

  • Synthesis of Heterocyclic Compounds for Antimycobacterial Agents : Another study by Joshi et al. (2017) focuses on synthesizing 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derivatives, assessing their antimicrobial and antimycobacterial activities. Some compounds exhibited significant anti-tubercular activity (Joshi et al., 2017).

  • DMF-Induced Emission for Temperature Monitoring Devices : Han et al. (2013) discovered that an aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, exhibits controllable fluorescence in the solid state. This property was used to develop a thermal responsive solid material, suitable for temperature monitoring devices (Han et al., 2013).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The structure determination of this compound is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . Therefore, future research may focus on exploring its potential in this area.

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUOJDGRNKVVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50168881
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
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Molecular Weight

217.18 g/mol
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Product Name

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

CAS RN

17057-04-4
Record name N-(4-Carboxyphenyl)maleimide
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Record name 4-(2,5-Dioxopyrrol-1-yl)benzoic acid
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Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
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Record name 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

41.1 g (0.3 mol) of p-aminobenzoic acid and 300 ME of acetic acid were put into a 250 Ml flask, dissolved, and then 29.4 g (0.3 mol) of maleic acid anhydride was slowly added at 10° C. to obtain a yellow precipitate. This yellow precipitate was recrystallized using a mixed solution of DMF and ethanol (50:50, w/w). The recrystallized intermediate was treated at 85° C. for 15 minutes using sodium acetate and acetic acid anhydride, cooled to room temperature, and then precipitated using an ice water bath to obtain a precipitate. The obtained precipitate was recrystallized using a mixed solution of ethyl acetate and n-hexane (50:50, w/w) to obtain N-(p-carboxyphenyl) maleimide.
Quantity
41.1 g
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Synthesis routes and methods II

Procedure details

41.1 g (0.3 mol) of p-aminobenzoic acid and 300 M of acetic acid were put into a 250 M flask to dissolve the p-aminobenzoic acid in the acetic acid, and then 29.4 g (0.3 mol) of maleic anhydride was slowly added thereto at 10° C. to obtain a yellow precipitate. This precipitate was recrystallized with a solution of DMF (dimethylformamide) and ethanol (50:50, w/w) to form an intermediate. The intermediate was treated at 85° C. for 15 minutes using sodium acetate and acetic anhydride, was cooled to room temperature, and was then precipitated in an ice water bath to obtain a precipitate. The obtained precipitate was recrystallized with a solution of ethyl acetate and n-hexane (50:50, w/w) to obtain N-(p-carboxyphenyl)maleimide.
Quantity
41.1 g
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Reaction Step One
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0 (± 1) mol
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29.4 g
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Synthesis routes and methods III

Procedure details

N-(para-carboxyphenyl)maleimide was prepared as follows. Maleic anhydride (45.2 grams (g)) was dissolved in from 300-400 milliliters (ml) of acetone. To this solution, an equimolar amount of para-aminobenzoic acid (63.2 g) was added with rapid stirring. The reaction mixture solidified within a few seconds. Excess solvent was removed by evaporation to yield the amic acid intermediate which was then dried overnight at 65° C. under vacuum.
Quantity
45.2 g
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350 (± 50) mL
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63.2 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
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4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Citations

For This Compound
29
Citations
K Shahid, S Shahzadi, S Ali, MH Bhatti… - Journal of the Iranian …, 2005 - Springer
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized by elemental …
Number of citations: 12 link.springer.com
R Moreno-Fuquen, JC Tenorio, J Ellena… - … Section C: Crystal …, 2011 - scripts.iucr.org
In the title compound, C11H7NO4, there is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings. The presence of O—H⋯O hydrogen bonding and …
Number of citations: 3 scripts.iucr.org
KN de Oliveira, V Andermark, LA Onambele… - European Journal of …, 2014 - Elsevier
Di-n-butyltin(IV) carboxylate and tri-n-butyltin(IV) carboxylate derivatives have demonstrated strong cytotoxic effects in different types of tumor cells. Complexes with carboxylate ligands …
Number of citations: 42 www.sciencedirect.com
V Froidevaux, M Decostanzi, A Manseri… - Frontiers of Chemical …, 2021 - Springer
This study focuses on the synthesis of new liquid aromatic bismaleimide monomers in order to improve self-curing on demand (SCOD) systems previously based on aliphatic …
Number of citations: 1 link.springer.com
YT Ghebremariam, DA Erlanson… - Journal of …, 2012 - journals.sagepub.com
Nitric oxide (NO) is a potent signaling molecule that needs to be tightly regulated to maintain metabolic and cardiovascular homeostasis. The nitric oxide synthase (NOS)/…
Number of citations: 32 journals.sagepub.com
B Boutevin, R Auvergne - 2020 - journal.hep.com.cn
This study focuses on the synthesis of new liquid aromatic bismaleimide monomers in order to improve self-curing on demand (SCOD) systems previously based on aliphatic …
Number of citations: 0 journal.hep.com.cn
HM Aly - Journal of the Iranian Chemical Society, 2016 - Springer
A simple and convenient route was performed for the synthesis of some new heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation. The key …
Number of citations: 12 link.springer.com
MK Mohammed, Z Al-Shuhaib… - Mediterranean …, 2019 - medjchem-v3.azurewebsites.net
The present study established the efficient separate synthesis of four unique 1, 2, 3-triazole derivatives (M1, M2, M3, M4) via conducting 1, 3-dipolar cycloaddition of N-((4-azidophenyl) …
Number of citations: 15 medjchem-v3.azurewebsites.net
R Dahiya, R Mourya, SC Agrawal - Afr. J. Pharma. Pharmacol, 2010 - academicjournals.org
During the past five decades, natural, semi-synthetic or synthetic antimicrobial agents have been used with great success against the life threatening diseases. At the onset of new …
Number of citations: 21 academicjournals.org
RM Zaki, AM Kamal El-Dean, SM Radwan… - Heterocyclic …, 2019 - degruyter.com
New pyrazolothienopyrimidines were synthesized. The key intermediate 4-aminothieno[2,3-c]pyrazole-5-carbonitrile 1 was converted to the chloroacetyl amino derivative 2 followed by …
Number of citations: 24 www.degruyter.com

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